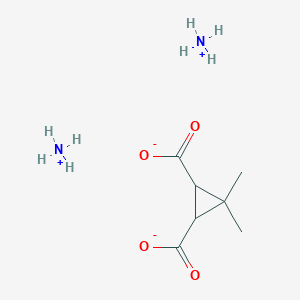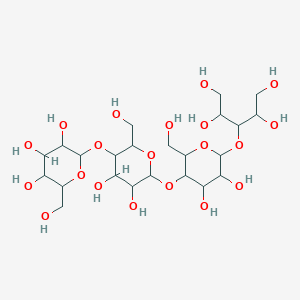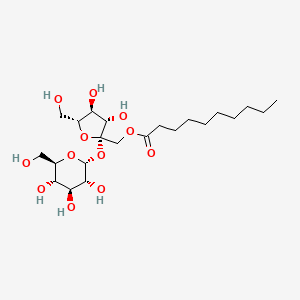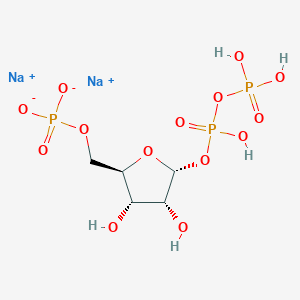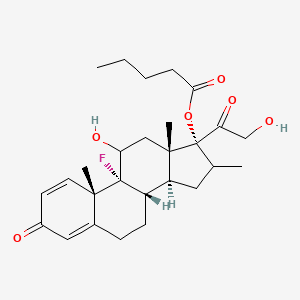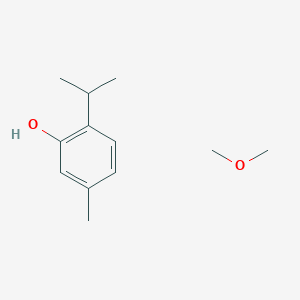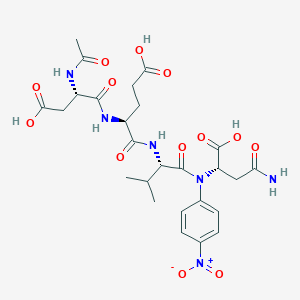
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
概要
説明
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI): is a derivative of the amino acid L-asparagine. It is a naturally occurring compound found in the human brain and other tissues. The compound has the molecular formula C6H10N2O4 and a molecular weight of 174.15 g/mol . It is known for its role in various biochemical processes and has applications in both research and industry.
準備方法
Synthetic Routes and Reaction Conditions: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) can be synthesized through the acetylation of L-asparagine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: Industrial production of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) often involves biotechnological methods. One common approach is the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of producing high yields of the compound through fermentation processes. The fermentation broth is then subjected to purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: L-asparagine and acetic acid.
Oxidation: Oxo derivatives of L-asparagine.
Substitution: Various substituted derivatives of L-asparagine.
科学的研究の応用
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic applications, including its role in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
作用機序
The mechanism of action of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) involves its role in the metabolism of asparagine. The compound is hydrolyzed by asparaginase enzymes to produce L-asparagine and acetic acid. L-asparagine is then further metabolized to aspartic acid and ammonia. This process is crucial for the regulation of nitrogen metabolism and protein synthesis in cells .
類似化合物との比較
L-Asparagine: The parent compound of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI), involved in protein synthesis and metabolic regulation.
N-Acetylaspartic acid: Another acetylated derivative of an amino acid, involved in brain metabolism.
L-Aspartic acid: A related amino acid with similar metabolic functions
Uniqueness: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) is unique due to its acetylated amino group, which imparts distinct chemical properties and biological functions. This modification enhances its stability and alters its reactivity compared to its parent compound, L-asparagine .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-(N-[(1S)-3-amino-1-carboxy-3-oxopropyl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(25(41)31(18(26(42)43)11-19(27)34)14-4-6-15(7-5-14)32(44)45)30-23(39)16(8-9-20(35)36)29-24(40)17(10-21(37)38)28-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H2,27,34)(H,28,33)(H,29,40)(H,30,39)(H,35,36)(H,37,38)(H,42,43)/t16-,17-,18-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMCDVUUCUBQC-ORGXJRBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


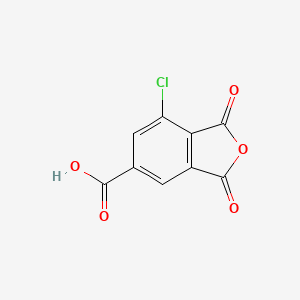
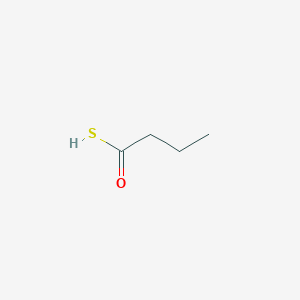
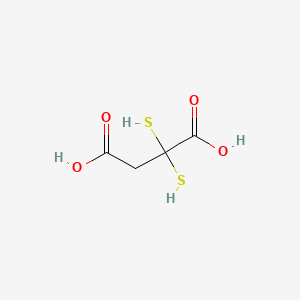
![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
